molecular formula C8H7ClN2 B1440704 2-(5-Amino-2-chlorophenyl)acetonitrile CAS No. 850451-72-8

2-(5-Amino-2-chlorophenyl)acetonitrile

Cat. No.: B1440704
CAS No.: 850451-72-8
M. Wt: 166.61 g/mol
InChI Key: HFHGPZBZORSWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Amino-2-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of acetonitrile, featuring an amino group and a chlorine atom attached to a phenyl ring

Scientific Research Applications

2-(5-Amino-2-chlorophenyl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes or clothing, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-(5-Amino-2-chlorophenyl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it serves as a precursor in the synthesis of antimicrobial agents, where it forms complexes with transition metal ions. The nature of these interactions often involves the formation of cation radicals followed by chemical coupling to produce dimers, which exhibit absorbance and photoluminescence properties.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown potential antitumor activity by inhibiting the growth of human tumor cell lines, including hepatocellular carcinoma and mammary gland breast cancer. This indicates that this compound can modulate cellular functions and pathways critical for cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms complexes with transition metal ions, which can lead to the formation of cation radicals and subsequent chemical coupling. These interactions are crucial for its role in the synthesis of antimicrobial agents and other bioactive compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial and antitumor activities. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is crucial for its application in scientific research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive compounds. For example, it serves as a precursor in the synthesis of antimicrobial agents, where it undergoes chemical transformations to produce compounds with moderate antimicrobial activity. These metabolic pathways are essential for its role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding these mechanisms is important for optimizing its delivery and efficacy in biochemical and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile typically involves the reaction of 2-chloro-5-nitrobenzyl cyanide with reducing agents to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-chlorophenyl)acetonitrile
  • 2-(5-Amino-4-chlorophenyl)acetonitrile
  • 2-(5-Amino-2-bromophenyl)acetonitrile

Uniqueness

2-(5-Amino-2-chlorophenyl)acetonitrile is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-(5-amino-2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHGPZBZORSWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694256
Record name (5-Amino-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850451-72-8
Record name (5-Amino-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspended solution of (2-Chloro-5-nitro-phenyl)-acetonitrile (4.0 g, 20.0 mmol) in EtOH (10 mL) is added a solution of Sn(II)Cl2 (15.36 g, 81.0 mmol) in concentrated HCl (14 mL) at 75° C. After the mixture is stirred for 30 minutes at 75° C., the mixture is diluted with EtOAc and neutralized with K2CO3 until a pH of 8 is achieved. The organic layer is washed with saturated K2CO3, brine and dried, filtered and concentrated to give crude product, which is purified by recrystallization with CH2Cl2/EtOAc/Hexane to give the title intermediate as a solid (3.04 g, 89.7%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Sn(II)Cl2
Quantity
15.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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